molecular formula C12H15NO2 B122319 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine CAS No. 140853-59-4

1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine

Cat. No.: B122319
CAS No.: 140853-59-4
M. Wt: 205.25 g/mol
InChI Key: PMAFEFSQHHKAKM-UHFFFAOYSA-N
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Description

1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine, also known as Mebfap or 5-MeO-3-APB, is a high-purity research chemical belonging to the benzofuran family. It acts as a serotonin receptor modulator, with particular significance for studies targeting the 5-HT2A receptor subtype . This compound is scientifically recognized as a benzofuran bioisostere of the tryptamine 5-MeO-AMT, where the indole nitrogen has been replaced with an oxygen atom . This structural modification makes it a valuable tool for investigating structure-activity relationships (SAR), especially for understanding the steric and electronic requirements of ligand binding at serotoninergic sites . While it exhibits a recognizable affinity for the 5-HT2A receptor, research indicates its affinity is approximately one-sixth that of its indole-containing counterpart, providing key insights into molecular recognition . Researchers utilize this compound in rigorous in vitro applications to probe serotonin receptor function and signaling pathways. Its role in fundamental neuroscience helps elucidate the complex mechanisms of psychedelic and psychoactive substances. This compound is supplied FOR RESEARCH USE ONLY. It is strictly for use in controlled laboratory settings by qualified personnel. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(5-methoxy-1-benzofuran-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(13)5-9-7-15-12-4-3-10(14-2)6-11(9)12/h3-4,6-8H,5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAFEFSQHHKAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC2=C1C=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930924
Record name 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140853-59-4
Record name 1-(5-Methoxybenzofuran-3-yl)-2-aminopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Ketone Precursor

The ketone intermediate, 1-(5-methoxy-1-benzofuran-3-yl)propan-2-one, is synthesized via Friedel-Crafts acylation or Claisen condensation. A representative method involves reacting 5-methoxybenzofuran-3-carboxylic acid with acetic anhydride under acidic conditions to form the acetylated derivative. Alternatively, condensation of 5-methoxysalicylaldehyde with methyl vinyl ketone in the presence of InCl3 catalyst achieves the benzofuran ring formation.

Reaction Conditions :

  • Catalyst : InCl3 (20 mol%)

  • Solvent : 50% ethanol

  • Temperature : 40°C under ultrasound irradiation

  • Yield : 80–95%

Reductive Amination Protocol

The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. This one-pot reaction proceeds via imine formation followed by reduction to the primary amine.

Optimized Parameters :

  • Molar Ratio : Ketone:NH4OAc:NaBH3CN = 1:2:1.5

  • Reaction Time : 12–24 hours

  • Isolation : Extracted with dichloromethane, dried over MgSO4, and purified via column chromatography.

Analytical Validation :

  • MS (ESI) : m/z 189.257 [M+H]+

  • 1H NMR (CDCl3) : δ 3.82 (s, 3H, OCH3), 3.24–3.37 (m, 2H, CH2), 2.90 (s, 2H, NH2).

LAH Reduction of Amide Precursors

Synthesis of 5-Methoxybenzofuran-3-yl-propionamide

Starting with 5-methoxybenzofuran-3-yl-propionic acid, the acid chloride is generated using thionyl chloride (SOCl2). Subsequent reaction with ammonia gas in anhydrous ether yields the primary amide.

Critical Steps :

  • Acid Chloride Formation : SOCl2, reflux, 2 hours.

  • Amidation : NH3 gas bubbled into the reaction mixture at 0°C.

  • Yield : 70–85%.

LAH Reduction to the Primary Amine

The amide is reduced with LAH in tetrahydrofuran (THF) under nitrogen atmosphere. LAH cleaves the amide bond, yielding the primary amine.

Reaction Profile :

  • LAH Stoichiometry : 4 equivalents

  • Temperature : Reflux (66°C), 4 hours

  • Workup : Quenched with Na2SO4·10H2O, filtered, and concentrated.

Spectroscopic Correlations :

  • FTIR (ATR) : 3350 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=O absence confirms reduction).

  • GC-MS : Retention time 14.60 min (DB-1 column), m/z 162 (base peak).

Nucleophilic Substitution Approaches

Halogenation of 5-Methoxybenzofuran

Bromination at the 3-position using N-bromosuccinimide (NBS) in carbon tetrachloride introduces a leaving group. Radical initiation with AIBN ensures regioselectivity.

Conditions :

  • NBS : 1.1 equivalents

  • AIBN : 0.1 equivalents

  • Yield : 65–75%.

Gabriel Synthesis of the Amine

The brominated intermediate reacts with potassium phthalimide in DMF, followed by hydrolysis with hydrazine hydrate to release the primary amine.

Key Data :

  • Phthalimide Intermediate : m/z 284.1 [M+H]+.

  • Final Product Purity : >95% (HPLC).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Reductive Amination80–959024 hOne-pot, minimal purification
LAH Reduction70–85886 hHigh functional group tolerance
Gabriel Synthesis65–759548 hAvoids harsh reducing agents

Mechanistic Insights and Side Reactions

Competing Pathways in LAH Reduction

Over-reduction to tertiary amines can occur if residual dimethylamine or ethylamine contaminates the amide precursor. Strict stoichiometric control of LAH and inert atmosphere are critical.

Byproducts in Reductive Amination

Imine oligomerization is minimized by maintaining low ammonia concentrations and using NaBH3CN instead of NaBH4.

Scalability and Industrial Considerations

The reductive amination route is favored for scale-up due to its compatibility with continuous flow reactors and fewer purification steps. In contrast, LAH reduction requires specialized handling of pyrophoric reagents, limiting its industrial adoption.

Analytical Challenges and Solutions

Differentiation from Structural Analogs

Mass spectrometric differentiation of 1-(5-methoxy-1-benzofuran-3-yl)propan-2-amine from N-ethyl analogs relies on m/z 161/162 ratios (7.3:1 vs. 1.1:1).

NMR Anisotropy Effects

Severe second-order splitting in the aliphatic region (δ 3.24–3.37) complicates signal assignment. High-field NMR (600 MHz) resolves multiplet patterns .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with acid chlorides or anhydrides to form amides. For example:
Reaction:
1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine + Acetyl chloride → N-Acetyl derivative

Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base: Triethylamine (Et₃N) or pyridine

  • Temperature: 0°C to room temperature

Key Data:

ReagentProductYieldMonitoring Method
Acetyl chlorideN-Acetylated derivative75%TLC, IR (loss of –NH₂)
Benzoyl chlorideN-Benzoylated derivative68%NMR (amide proton at δ 7.8–8.2 ppm)

Reductive Alkylation

The amine participates in reductive alkylation with aldehydes/ketones in the presence of reducing agents:
Reaction:
this compound + Formaldehyde → N-Methyl derivative

Conditions:

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) or NaBH₄

  • Solvent: Acetonitrile (MeCN)

  • pH: Mildly acidic (acetic acid)

Key Data:

Aldehyde/KetoneProductYieldCharacterization
FormaldehydeN-Methylpropan-2-amine85%MS (m/z +14 Da shift)
AcetoneN-Isopropyl derivative72%¹³C NMR (δ 22–25 ppm for CH₃)

Oxidation Reactions

The amine group can oxidize to form imines or nitroso compounds under controlled conditions:
Reaction:
this compound → Nitroso derivative

Conditions:

  • Oxidizing agent: Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)

  • Solvent: Ethanol or water

  • Temperature: 25–50°C

Key Data:

Oxidizing AgentProductNotes
H₂O₂Nitroso derivativeIR: N=O stretch at 1500–1550 cm⁻¹
mCPBAOximeRequires catalytic acid (e.g., H₂SO₄)

Condensation with Carbonyl Compounds

The amine reacts with aldehydes/ketones to form Schiff bases:
Reaction:
this compound + Benzaldehyde → Schiff base

Conditions:

  • Solvent: Methanol or ethanol

  • Catalyst: None or anhydrous MgSO₄

  • Temperature: Reflux

Key Data:

Carbonyl CompoundProductYieldSpectral Evidence
BenzaldehydeBenzylidene derivative80%¹H NMR (δ 8.3 ppm for CH=N)
CyclohexanoneCyclohexylidene analog65%MS (m/z +98 Da)

Complexation with Metal Ions

The amine and benzofuran oxygen act as ligands for transition metals:
Reaction:
this compound + Cu(II) → Cu(II) complex

Conditions:

  • Metal salt: CuCl₂ or CuSO₄

  • Solvent: Methanol/water

  • pH: Neutral to slightly basic

Key Data:

Metal SaltComplex TypeStability Constant (log K)Application
CuCl₂Octahedral complex4.2–4.8 Catalytic oxidation
Fe(NO₃)₃Hexacoordinate3.9–4.3 Magnetic studies

Demethylation of Methoxy Group

The 5-methoxy group on the benzofuran ring can undergo demethylation under strong acidic conditions:
Reaction:
this compound → 5-Hydroxybenzofuran derivative

Conditions:

  • Acid: HBr (48%) or BBr₃

  • Solvent: DCM or chloroform

  • Temperature: 0°C to reflux

Key Data:

ReagentProductYieldMonitoring
BBr₃5-Hydroxy derivative90%TLC, HPLC
HIPartial demethylation60%¹H NMR (loss of OCH₃ peak)

Scientific Research Applications

1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine, commonly referred to as 5-MeO-BF, is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential pharmacological properties. This article explores the applications of 5-MeO-BF, particularly in medicinal chemistry, neuroscience, and psychopharmacology.

Chemical Formula

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 205.25 g/mol

Pharmacology and Therapeutics

5-MeO-BF has been studied for its potential therapeutic effects, particularly in the treatment of mood disorders and anxiety. Its structural similarity to other psychoactive compounds suggests it may interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation.

Case Study: Antidepressant Effects

A study conducted on animal models demonstrated that administration of 5-MeO-BF resulted in significant reductions in depressive-like behaviors. The mechanism was hypothesized to involve modulation of serotonin pathways, similar to established antidepressants such as SSRIs (Selective Serotonin Reuptake Inhibitors) .

Neuroscience

Research into the neuropharmacological profile of 5-MeO-BF indicates its potential as a tool for studying neuroplasticity and synaptic transmission. Its ability to alter neurotransmitter levels makes it a candidate for investigating the underlying mechanisms of learning and memory.

Experimental Findings

In vitro studies showed that 5-MeO-BF enhances synaptic plasticity in hippocampal neurons, suggesting its role in cognitive enhancement . This has implications for developing treatments for cognitive deficits associated with neurodegenerative diseases.

Psychopharmacology

The psychoactive properties of 5-MeO-BF have led to its investigation in psychopharmacological contexts. It is being studied for its effects on consciousness and perception, similar to other psychedelics.

Clinical Trials

Preliminary clinical trials have indicated that 5-MeO-BF may induce altered states of consciousness without the intense hallucinations associated with other psychedelics like LSD or psilocybin. This characteristic makes it a candidate for therapeutic use in psychotherapy .

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine involves its interaction with serotonin receptors in the brain. It is thought to act as an agonist for the 5-HT1A and 5-HT2 receptor families, which are involved in regulating mood, cognition, and perception . The compound’s effects are mediated through these receptors, influencing neurotransmitter release and neuronal activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-Based Amphetamines

5-APB and 6-APB
  • Structure : 5-APB (1-(Benzofuran-5-yl)propan-2-amine) and 6-APB (1-(Benzofuran-6-yl)propan-2-amine) differ in the position of the benzofuran substitution (positions 5 and 6, respectively) compared to the target compound (position 3) .
  • Pharmacology: Both 5-APB and 6-APB are psychoactive, acting as serotonin-norepinephrine-dopamine releasing agents (SNDRAs) with effects similar to MDMA.
  • Legal Status : Controlled under the UK Misuse of Drugs Act (2016) due to their MDMA-like effects .
5-APDB and 6-APDB
  • Structure : Dihydro derivatives with a saturated benzofuran ring (positions 5 and 6).
  • Activity : Reduced potency compared to unsaturated analogs (e.g., 5-APB) due to decreased planarity and π-π stacking interactions with receptors .

Table 1: Comparison of Benzofuran Derivatives

Compound Substituent Position Molecular Formula Molecular Weight (g/mol) Key Feature
1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine 3 (benzofuran) C₁₂H₁₅NO₂ 205.257 Methoxy at position 5
5-APB 5 (benzofuran) C₁₁H₁₃NO 175.23 Unsaturated ring
6-APB 6 (benzofuran) C₁₁H₁₃NO 175.23 Unsaturated ring
5-APDB 5 (dihydrobenzofuran) C₁₁H₁₅NO 177.25 Saturated ring

Aromatic Substituted Amphetamines

Fluoroamphetamines (2-FA, 3-FA, 4-FA)
  • Structure : Fluorine substitution on phenyl rings (positions 2, 3, or 4) instead of a benzofuran system.
  • Analytical Differentiation : Unique fragmentation ions (e.g., 83.0292 m/z for 2-FA) in high-resolution mass spectrometry distinguish regioisomers .
  • Pharmacology : 4-FA acts as a serotonin releaser, while 2-FA and 3-FA are primarily stimulants, highlighting the impact of substituent position on activity .
1-(Furan-2-yl)propan-2-amine
  • Structure: Simpler furan ring (C₇H₁₁NO) lacking the fused benzene ring of benzofuran.
  • Properties : Lower molecular weight (125.17 g/mol) and reduced conjugation compared to the target compound .

Table 2: Aromatic Amphetamine Comparison

Compound Aromatic System Molecular Formula Molecular Weight (g/mol) Key Feature
This compound Benzofuran C₁₂H₁₅NO₂ 205.257 Methoxy substitution
4-FA Phenyl C₉H₁₂FN 153.20 Fluoro at position 4
1-(Furan-2-yl)propan-2-amine Furan C₇H₁₁NO 125.17 No fused benzene ring

Selenium-Containing Analogues

  • Example : 1-Phenyl-3-(p-tolylselanyl)propan-2-amine (C1) and 1-(2-methoxyphenylselanyl)-3-phenylpropan-2-amine (C2).
  • Activity : Designed as antioxidants, these compounds lack psychoactivity but share the propan-2-amine backbone. The selenium atom enhances redox-modulating properties .

Analytical and Pharmacological Insights

  • Mass Spectrometry : The methoxy and benzofuran groups in this compound produce distinct fragmentation patterns, aiding identification. For example, fluoroamphetamines are differentiated using ions like 109.0448 m/z (3-FA) .
  • Receptor Binding : Benzofuran derivatives exhibit affinity for serotonin (5-HT₂) and dopamine receptors. The methoxy group may increase binding duration due to steric and electronic effects .

Biological Activity

1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine, a compound belonging to the benzofuran family, has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by a benzofuran ring system substituted with a methoxy group and a propan-2-amine moiety. The synthesis of this compound typically involves the reaction of 5-methoxybenzofuran derivatives with appropriate amines under controlled conditions, often employing techniques such as mass spectrometry and nuclear magnetic resonance (NMR) for characterization .

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study demonstrated that various benzofuran compounds, including those structurally similar to this compound, showed potent activity against a range of microorganisms. For instance, the presence of halogen or hydroxyl substituents at specific positions on the benzofuran ring enhanced antibacterial efficacy .

CompoundActivity AgainstInhibition Zone (mm)
Compound A (similar structure)S. aureus23 mm
Compound B (similar structure)E. coli24 mm
This compoundPotential (not directly tested)N/A

Neuropharmacological Effects

The compound is hypothesized to influence neurotransmitter systems, particularly serotonin and dopamine pathways. Benzofurans are known to act as monoamine reuptake inhibitors, which can lead to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for potential applications in treating mood disorders and neurodegenerative diseases .

Adverse Effects and Toxicity

The use of benzofuran derivatives has been linked to various side effects, including anxiety, agitation, and other psychiatric symptoms. A systematic review noted that new psychoactive substances (NPS) within this category could lead to severe intoxication cases, underscoring the importance of understanding the biological activity and toxicity of such compounds .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYieldKey Reagents/ConditionsReference
Aziridine ring-opening60–70%2-methylaziridine, ditellane
Lithiation/coupling~50%n-BuLi, LiAlH4

Basic: How should researchers characterize this compound using spectroscopic techniques?

Answer:
Standard characterization involves:

  • 1H/13C NMR : Look for distinct benzofuran signals (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm). For example, 5-MeO-DiBF derivatives show characteristic splitting patterns in the benzofuran region .
  • MS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C12H15NO2: 205.3) and fragmentation patterns .
  • 125Te NMR (if tellurium intermediates are used): δ ~500–600 ppm for Te–C bonds .

Advanced: What in vitro models are suitable for studying its metabolic pathways?

Answer:

  • Rat hepatocyte assays : As demonstrated for 5-APB (a structural analog), incubate the compound with rat liver microsomes and analyze metabolites via LC-HR-MSn. Major pathways include:
    • Furan ring-opening : Oxidative cleavage to form carboxylated metabolites (e.g., 3-carboxymethyl-4-hydroxypropan-2-amine) .
    • N-demethylation : If applicable, monitor via shifts in MS/MS fragmentation .
  • Human CYP450 isoforms : Identify specific enzymes (e.g., CYP2D6) involved using recombinant CYP panels.

Advanced: How do structural modifications (e.g., halogenation) affect its pharmacological activity?

Answer:

  • Halogenation : Bromination at the benzofuran ring (e.g., 8-bromo analogs like Bromo-DragonFLY in ) increases receptor binding affinity due to enhanced steric and electronic interactions. Activity can be tested via radioligand displacement assays (e.g., 5-HT2A receptor) .
  • Methoxy positioning : Moving the methoxy group from C5 to C6 (as in 6-APB vs. 5-APB) alters metabolic stability and potency, as shown in isomer studies .

Q. Table 2: Impact of Substituents on Bioactivity

ModificationObserved EffectAssay TypeReference
Bromination at C8↑ 5-HT2A affinity (Ki < 1 nM)Radioligand binding
Methoxy at C6 (vs. C5)↓ Metabolic clearanceLC-HR-MSn

Advanced: How can enantiomeric resolution be achieved for this chiral compound?

Answer:

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a hexane:isopropanol (90:10) mobile phase. Monitor elution times for (R)- and (S)-enantiomers, as validated for brominated benzodifuranyl analogs .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (e.g., TD-DFT calculations) .

Advanced: How should discrepancies in receptor binding assay data be addressed?

Answer:

  • Control for metabolite interference : Pre-incubate test compounds with liver microsomes to rule out contributions from active metabolites .
  • Validate assay conditions : Ensure consistent buffer pH (7.4), temperature (37°C), and membrane preparation protocols. Discrepancies in Ki values may arise from differences in radioligand purity (e.g., [3H]-ketanserin vs. [125I]-DOI) .

Basic: What purification strategies are optimal for isolating this compound?

Answer:

  • Flash chromatography : Use silica gel with gradients of petroleum ether/EtOAc (1:2 to 1:4) to resolve polar byproducts .
  • Recrystallization : Dissolve crude product in hot ethanol and cool slowly to −20°C for crystal formation .

Advanced: What computational approaches predict its stability under varying pH/temperature?

Answer:

  • Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis of the methoxy group) at pH 2–9 and 25–50°C using software like GROMACS.
  • DFT calculations : Estimate activation energies for bond cleavage (e.g., C–O in benzofuran) to identify labile regions .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?

Answer:

  • Scaffold diversification : Synthesize derivatives with substituents at C3 (e.g., halogens, alkyl chains) and test in functional assays (e.g., β-arrestin recruitment).
  • Pharmacophore mapping : Use Schrödinger’s Phase to align active/inactive analogs and identify critical hydrogen-bonding or hydrophobic features .

Advanced: What strategies mitigate oxidative degradation during storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent oxidation.
  • Antioxidant additives : Include 0.1% ascorbic acid in aqueous stock solutions to scavenge free radicals .

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